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Application of G140 in Virology Research Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that plays a critical role in the innate immune response to viral infections. Upon detecting viral DNA in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that are crucial for establishing an antiviral state. Given its role in modulating this critical antiviral pathway, **G140** serves as an invaluable tool for virology research, enabling detailed investigation into the role of the cGAS-STING pathway in various viral infections and as a potential therapeutic agent.

Mechanism of Action

G140 functions as a competitive inhibitor of cGAS by targeting its catalytic pocket. By occupying the active site, **G140** blocks the binding of ATP and GTP, the substrates required for the synthesis of cGAMP. This inhibition effectively prevents the activation of the downstream STING-mediated signaling cascade, thereby suppressing the production of type I interferons and other inflammatory cytokines.[3]

Data Presentation





Table 1: Biochemical Inhibitory Activity of G140 against cGAS

Target Species	Assay Type	IC50 (nM)
Human cGAS	Biochemical	14.0
Mouse cGAS	Biochemical	442

Data sourced from multiple studies.[2][4]

Table 2: Cellular Inhibitory Activity of G140

Cell Line	Assay Type	Measured Endpoint	Cellular IC₅₀ (μM)
Human THP-1 cells	dsDNA-induced IFN expression	IFNB1 mRNA	1.70
Human THP-1 cells	dsDNA-induced IFN expression	CXCL10 mRNA	~1.70
Primary human macrophages	dsDNA-induced cGAS activity	Not specified	≤1

Data sourced from a study on the development of human cGAS-specific small-molecule inhibitors.[4]

Signaling Pathway Diagram



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Caption: The cGAS-STING signaling pathway and the inhibitory action of G140.

Experimental Protocols In Vitro Biochemical Assay for cGAS Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **G140** against purified recombinant human cGAS.

Materials:

- Recombinant human cGAS protein
- Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)
- ATP and GTP stock solutions
- **G140** stock solution (in DMSO)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl
- Detection reagent for cGAMP (e.g., cGAMP ELISA kit) or ATP depletion (e.g., Kinase-Glo®)
- 384-well assay plates
- · Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **G140** in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
- Reaction Setup: In a 384-well plate, add the diluted G140 or vehicle control (DMSO in Assay Buffer).
- Enzyme and DNA Addition: Add a mixture of recombinant human cGAS and dsDNA to each well.



- Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP to each well.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Quenching: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
- Detection: Quantify the amount of cGAMP produced using an ELISA kit or measure the remaining ATP using a luminescence-based assay like Kinase-Glo®, following the manufacturer's instructions.
- Data Analysis: Normalize the results to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of **G140** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for the in vitro biochemical cGAS inhibition assay.

Cellular Assay for cGAS Inhibition in a Virology Context

This protocol is adapted from a study on Foot-and-Mouth Disease Virus (FMDV) and can be modified for other viruses.[1][5] It aims to assess the effect of **G140** on viral replication in a cellular model.

Materials:

- Susceptible cell line (e.g., IBRS-2 cells for FMDV)
- Virus stock of known titer (e.g., FMDV O1K)
- G140 stock solution (in DMSO)
- Cell culture medium
- Infection medium (low serum)
- MTT or similar reagent for cell viability assay



 Reagents for viral titer determination (e.g., plaque assay) or viral protein/nucleic acid quantification (e.g., immunofluorescence, qRT-PCR)

Procedure:

- Cell Seeding: Seed the susceptible cells in appropriate culture plates (e.g., 24-well plates) and grow to a confluent monolayer.
- Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g.,
 0.01 for FMDV) in infection medium. Allow the virus to adsorb for 1 hour.
- G140 Treatment: After viral adsorption, replace the infection medium with fresh culture medium containing various concentrations of G140 (e.g., 0, 5, 10, 20 μM). Include a vehicleonly (DMSO) control.
- Incubation: Incubate the infected and treated cells for a suitable period (e.g., 18-24 hours).
- Sample Collection:
 - Supernatant: Collect the cell culture supernatant to determine the viral titer.
 - Cell Lysate/Fixed Cells: Prepare cell lysates for qRT-PCR or fix the cells for immunofluorescence analysis of viral protein expression.
- · Quantification of Viral Replication:
 - Plaque Assay: Perform a plaque assay using the collected supernatants to determine the viral titer (Plaque Forming Units/mL).
 - qRT-PCR: Extract RNA from cell lysates and perform qRT-PCR to quantify viral RNA levels.
 - Immunofluorescence: Stain fixed cells with an antibody against a viral protein to visualize and quantify the percentage of infected cells.
- Cell Viability Assay: In a separate plate, treat uninfected cells with the same concentrations
 of G140 to assess its cytotoxicity using an MTT assay. This is crucial to ensure that any
 observed effects on viral replication are not due to G140-induced cell death.



 Data Analysis: Compare the viral titers, viral RNA levels, or percentage of infected cells between the G140-treated and control groups.

Caption: Workflow for a cellular virology assay using G140.

Conclusion

G140 is a powerful research tool for dissecting the role of the cGAS-STING pathway in viral pathogenesis. Its high potency and selectivity for human cGAS make it suitable for a range of in vitro and cell-based virology studies. The provided protocols offer a foundation for researchers to investigate the impact of cGAS inhibition on the replication of various viruses, contributing to a deeper understanding of virus-host interactions and the development of novel antiviral strategies.

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